5,7-Dimethylindan-4-ol
Description
Contextualization of Indane and Indanol Scaffolds in Organic Synthesis
The indane scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, and its hydroxylated counterpart, indanol, are considered privileged structures in organic chemistry. nih.govencyclopedia.pub Their rigid framework and potential for diverse functionalization make them valuable building blocks for a wide array of more complex molecules. researchgate.net The indane moiety is present in various natural products and has been a cornerstone in the development of numerous therapeutic agents. nih.gov For instance, the indanone structure, a close relative of indanol, is a key component in drugs like Donepezil for Alzheimer's disease and Indinavir for HIV treatment. nih.govencyclopedia.pub
The versatility of the indane and indanol skeletons allows for the introduction of various functional groups at different positions, leading to a vast chemical space for exploration. These modifications can significantly influence the biological activity and physical properties of the resulting molecules. The development of chiral indane-based catalysts has also been a significant area of research, enabling asymmetric reactions to produce enantiomerically pure compounds. acs.orgnih.gov
Historical Development of Indanol Synthesis Methodologies
The synthesis of indanols has evolved over the years, with numerous methods being developed to access these valuable intermediates. Early methods often relied on the reduction of corresponding indanones. ontosight.ai This straightforward approach remains a common strategy, with various reducing agents employed to achieve the desired transformation.
More advanced synthetic strategies have focused on achieving stereoselectivity, particularly for the synthesis of chiral indanols. Asymmetric reduction of prochiral indanones using biocatalysts, such as whole-cell systems or isolated enzymes, has emerged as a powerful and environmentally friendly method. researchgate.netfigshare.com For example, Lactobacillus paracasei has been successfully used for the enantioselective reduction of 1-indanone (B140024) to (S)-1-indanol. researchgate.net
Furthermore, catalytic transfer hydrogenation has been established as an effective method for the asymmetric synthesis of indanols. acs.org The development of chiral ligands, such as those derived from cis-1-amino-2-indanol, has been crucial for the success of these reactions. acs.orgnih.gov Other synthetic routes include intramolecular Friedel-Crafts reactions and various cyclization strategies to construct the indane framework. researchgate.net
Overview of 5,7-Dimethylindan-4-ol: Structural Significance and Research Landscape
This compound is a specific derivative of the indanol family, characterized by two methyl groups at positions 5 and 7 and a hydroxyl group at position 4 of the indane ring system. The presence and position of these functional groups impart specific properties to the molecule, influencing its reactivity and potential applications.
The structural significance of this compound lies in its potential as a precursor for the synthesis of more complex molecules. The hydroxyl group can be a site for further chemical modifications, such as oxidation to the corresponding indanone or etherification. The dimethyl substitution pattern on the aromatic ring also influences the electronic properties and steric environment of the molecule.
The research landscape for this compound and its close analogs is primarily situated within the broader context of indanol and indanone chemistry. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, its synthesis and potential as a chemical intermediate can be inferred from related compounds. For example, the synthesis of substituted indanols often involves multi-step sequences starting from appropriately substituted precursors. google.comrsc.org The analysis of such compounds can be performed using techniques like High-Performance Liquid Chromatography (HPLC). sielc.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
84540-52-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-8(2)11(12)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3 |
InChI Key |
VTGAESTYJTVWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethylindan 4 Ol and Analogs
Classical Approaches in the Synthesis of Substituted Indanols
The traditional synthesis of substituted indanols, including 5,7-Dimethylindan-4-ol, is often predicated on a two-step sequence: the formation of a corresponding indanone followed by its reduction.
Friedel-Crafts Acylation and Cyclization Routes to Indanones
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a principal route to indanone synthesis. researchgate.netresearchgate.net This typically involves the intramolecular acylation of a 3-arylpropionic acid or its corresponding acid chloride. researchgate.net The reaction is generally promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). researchgate.netsci-hub.se
In the context of 5,7-dimethylindan-4-one, a precursor to this compound, a relevant synthesis involves the Friedel-Crafts acylation of an appropriately substituted aromatic compound. For instance, the synthesis of the isomeric 4,7-dimethylindan-1-one is achieved through the reaction of p-xylene (B151628) with 3-chloropropionyl chloride in the presence of AlCl₃. clockss.org This reaction first forms 2',5'-dimethyl-3-chloropropiophenone, which then undergoes an intramolecular Friedel-Crafts alkylation (cyclization) in the presence of concentrated sulfuric acid to yield 4,7-dimethylindan-1-one. clockss.orgokstate.edu A similar strategy, starting with m-xylene (B151644), is employed to synthesize 5,7-dimethylindan-1-one, a close structural analog. google.com
The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization, particularly with asymmetrically substituted aromatic precursors. sci-hub.se
Table 1: Examples of Friedel-Crafts Routes to Dimethylindanones
| Starting Material | Reagents | Intermediate | Cyclization Conditions | Product |
| p-Xylene | 3-Chloropropionyl chloride, AlCl₃ | 2',5'-Dimethyl-3-chloropropiophenone | H₂SO₄ | 4,7-Dimethylindan-1-one |
| m-Xylene | 3-Chloropropionyl chloride, AlCl₃ | 3-(2,4-dimethylphenyl)propionyl chloride | AlCl₃ | 5,7-Dimethylindan-1-one |
Reductive Pathways for 5,7-Dimethylindan-4-one to this compound
Once the indanone precursor is obtained, the subsequent step is the reduction of the ketone functionality to a secondary alcohol. A variety of reducing agents can be employed for this transformation, with the choice often influencing the stereoselectivity of the reaction.
Commonly used reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com For example, the reduction of 4,7-dimethylindan-1-one to 4,7-dimethylindan-1-ol has been successfully carried out using LiAlH₄, achieving a high yield of 95%. clockss.org This suggests a similar approach would be effective for the conversion of 5,7-dimethylindan-4-one to this compound.
Catalytic hydrogenation is another viable reductive pathway. For instance, racemic 1,6-dimethylindan-1-one has been reduced to (1S,2S)-2,6-dimethylindan-1-ol with high diastereoselectivity and enantioselectivity using a chiral ruthenium catalyst. google.com
Table 2: Representative Reductive Methods for Indanones
| Indanone Substrate | Reducing Agent/Catalyst | Product | Yield |
| 4,7-Dimethylindan-1-one | Lithium aluminum hydride (LiAlH₄) | 4,7-Dimethylindan-1-ol | 95% clockss.org |
| Racemic 1,6-Dimethylindan-1-one | Chiral Ruthenium Catalyst | (1S,2S)-2,6-Dimethylindan-1-ol | 80% google.com |
| 3-Aryl-1-indanones | Sodium borohydride (NaBH₄) | cis-3-Aryl-1-indanols | N/A rsc.org |
Intramolecular Cyclialkylation Strategies for Dimethylindane Formation
Intramolecular cyclialkylation offers an alternative route to the indane skeleton. This approach can involve the acid-catalyzed cyclization of unsaturated precursors. For example, the synthesis of 1,1-dimethylindane derivatives has been achieved through the cyclization of β-phenylisovaleric acid using polyphosphoric acid. okstate.edu Another strategy involves the reaction of monoalkylbenzenes with isoprene (B109036) in the presence of an acid catalyst like sulfuric acid, which can directly yield 6-alkyl-1,1-dimethylindans. okstate.edu These methods, while directly forming the indane ring system, would require subsequent functionalization to introduce the hydroxyl group at the desired position.
Modern Catalytic Methods for Indanol Construction
Contemporary organic synthesis has seen the advent of powerful catalytic methods that enable more direct and efficient construction of complex molecules like indanols, often through C-H bond functionalization.
Palladium-Catalyzed C(sp³)-H Arylation in 1-Indanol (B147123) Synthesis
A significant advancement in indanol synthesis is the intramolecular palladium-catalyzed C(sp³)-H arylation. nih.govresearchgate.net This methodology allows for the formation of the indanol ring system by creating a carbon-carbon bond between an aryl halide and an unactivated C(sp³)-H bond within the same molecule. sci-hub.se This approach has been successfully applied to synthesize a range of 1-indanols. sci-hub.senih.gov
The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. researchgate.net Reductive elimination from this intermediate then furnishes the indanol product and regenerates the active catalyst. researchgate.net The efficiency and diastereoselectivity of this reaction can be influenced by factors such as the substitution pattern on the carbon chain and the nature of the heteroatom. nih.govresearchgate.net
Heck-Type Reactions and Tandem Processes for Indanol Scaffolds
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, and its variations, provide another modern avenue to indanol scaffolds. rsc.org Intramolecular Heck reactions, in particular, are powerful for ring formation. For example, the asymmetric intramolecular reductive Heck reaction of 2'-halochalcones is a known method for producing enantioenriched 3-aryl-1-indanones, which can then be reduced to the corresponding indanols. rsc.org
Tandem or domino reactions that incorporate a Heck cyclization are particularly efficient. A one-pot allylboration/Mizoroki-Heck reaction of 2-bromobenzaldehydes has been developed for the synthesis of 3-methyleneindan-1-ols. gla.ac.uk Similarly, a domino allylstannylation/Heck reaction of ortho-iodobenzaldehydes also yields 3-methylene-1-indanols. thieme-connect.com Furthermore, palladium-catalyzed tandem Heck reaction/C-H functionalization has been utilized to prepare spiro-indane-oxindoles, showcasing the versatility of this approach in building complex indane-containing structures. nih.gov
A one-pot Heck-reduction–cyclization–alkylation (HRCA) methodology has also been described for the synthesis of 2-substituted 1-indanones, which are direct precursors to the corresponding indanols. beilstein-journals.org
Asymmetric Catalysis in the Enantioselective Synthesis of Indanols
The enantioselective synthesis of indanols, including derivatives like this compound, is a critical area of research due to the prevalence of the indanyl core in numerous drugs and chiral catalysts. rsc.org Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, is a paramount strategy for accessing enantiomerically pure indanols. rsc.org
Various catalytic approaches have been developed, including:
Oxazaborolidine-Catalyzed Reductions: Chiral oxazaborolidines, often derived from amino alcohols like cis-1-aminoindan-2-ol, are highly effective catalysts for the enantioselective reduction of prochiral ketones to their corresponding alcohols. nih.gov The catalyst, formed in situ from the aminoindanol (B8576300) and a borane (B79455) source (e.g., borane-methyl sulfide (B99878) complex), can achieve high yields and excellent enantioselectivities (>85% ee), particularly with cyclic and sterically hindered ketones. nih.gov
Transition Metal-Catalyzed Reactions: Chiral rhodium complexes have been successfully employed in the enantioselective synthesis of indanols through C-C bond activation strategies. rsc.org For instance, the rhodium-catalyzed activation of a C-Si bond can initiate a cascade reaction leading to the formation of enantioenriched indanols. rsc.org Similarly, chiral ligands paired with rhodium catalysts have enabled C-C/C-H activation sequences to produce enantiopure indanols. rsc.org
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective synthesis of indanes. rsc.org Chiral NHC catalysts can trigger intramolecular Michael additions with high diastereoselectivity and enantioselectivity. rsc.org Furthermore, squaramide-based organocatalysts have been utilized in Michael/Henry organocascade reactions to produce highly functionalized indanols with multiple contiguous stereocenters, achieving this with very low catalyst loadings (as low as 0.5 mol%). researchgate.net
Biocatalysis: Whole-cell biocatalysts, such as Lactobacillus paracasei, have demonstrated significant potential in the enantioselective reduction of indanones. tandfonline.com This method offers a green and efficient route to enantiopure (S)-1-indanol, a precursor for various pharmaceuticals, with high yields (93%) and excellent enantiomeric excess (>99% ee). tandfonline.com
Table 1: Examples of Asymmetric Catalysis in Indanol Synthesis
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Oxazaborolidine | Prochiral Ketones | Chiral Indanols | >85% | nih.gov |
| Rhodium/Chiral Ligand | Cyclobutanol Derivatives | Enantioenriched Indanols | Not specified | rsc.org |
| Chiral N-Heterocyclic Carbene | Conjugated Aldehydes | cis-Indanyl Ketones | 99% | rsc.org |
| Squaramide Organocatalyst | Cyclic 1,3-dicarbonyls & Nitroalkenes | Highly Functionalized Indanols | Up to 97% | researchgate.net |
| Lactobacillus paracasei | 1-Indanone (B140024) | (S)-1-Indanol | >99% | tandfonline.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in the synthesis of fine chemicals like this compound to minimize environmental impact and enhance sustainability. solubilityofthings.comsigmaaldrich.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency. solubilityofthings.comsigmaaldrich.com
Solvent-free synthesis, or solid-state synthesis, is a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents. nih.gov Mechanochemical methods, such as ball milling, have been successfully applied to the synthesis of indenones from aromatic carboxylic acids and alkynes without the need for a solvent. nih.gov This approach offers mild reaction conditions, high efficiency, and the potential for scalable synthesis. nih.gov Another strategy involves using supported reagents, such as silica (B1680970) gel-supported triflic acid, which can act as an efficient and recyclable catalyst under solvent-free conditions for the intramolecular Friedel-Crafts acylation to form indanones. mdpi.com However, the success of this approach can be condition-dependent, with some reactions showing no conversion under specific solvent-free conditions. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netnih.gov This technique is based on the efficient heating of materials by microwave dielectric heating. nih.gov
In the context of indanol synthesis, microwave irradiation has been effectively used to promote the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids to produce 1-indanones, key precursors to indanols. mdpi.comnih.gov For instance, using triflic acid as a catalyst in dichloromethane, a complete conversion of the starting material to the corresponding indanone was achieved in just 60 minutes under microwave heating at 80°C, a significant improvement over the long reaction times required at room temperature. mdpi.com MAOS has been applied to a variety of organic reactions, including reductions, condensations, and hydrolysis, demonstrating its broad utility in synthesizing heterocyclic compounds and other valuable chemical entities. ijnrd.org
Strategic Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the strategic preparation of key precursors and intermediates, primarily substituted indanones.
A common and versatile method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation. researchgate.net This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.comresearchgate.net For the synthesis of 5,7-dimethylindan-1-one, a precursor to this compound, 3-(2,4-dimethylphenyl)propionic acid can be cyclized. A patent describes the synthesis of 5,7-dimethylindan-1-one by reacting 3-chloropropionyl chloride with m-xylene in the presence of aluminum chloride to form 3-chloro-1-(2,4-dimethylphenyl)-1-propanone, which is then cyclized with sulfuric acid to yield the desired indanone. google.com
Another approach involves the Friedel-Crafts acylation of an appropriate aromatic substrate with a suitable acylating agent. For example, 4,7-dimethylindan-1-one has been synthesized by the intramolecular cyclization of 2-(2-chloropropionyl)-1,4-dimethylbenzene in the presence of concentrated sulfuric acid. prepchem.com The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the cyclization and achieving good yields of the desired dimethylindanone isomer.
Table 2: Synthesis of Dimethylindanones
| Starting Material(s) | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| m-Xylene, 3-Chloropropionyl chloride | AlCl₃, H₂SO₄ | 5,7-Dimethylindan-1-one | 47% | google.com |
| 2-(2-chloropropionyl)-1,4-dimethylbenzene | H₂SO₄ | 4,7-Dimethylindan-1-one | 65.6% | prepchem.com |
The final step in the synthesis of this compound from a dimethylindanone precursor is a functional group interconversion, specifically the reduction of a ketone to a secondary alcohol. scribd.com This transformation can be achieved using various reducing agents. vanderbilt.edu
Commonly used reagents for this reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and is often preferred for its selectivity in reducing ketones and aldehydes. The reaction typically involves treating the dimethylindanone with the reducing agent in a suitable solvent, such as an alcohol or an ether, followed by an aqueous workup to protonate the resulting alkoxide and yield the final indanol product.
This reduction step is a fundamental transformation in organic synthesis and provides a direct route to the target compound, this compound, from its corresponding ketone precursor. scribd.commasterorganicchemistry.com
Chemo- and Regioselective Considerations in Functionalized Indanol Synthesis
The synthesis of specifically substituted indanols, such as this compound, requires precise control over the chemical and positional reactivity of the indane framework. Chemoselectivity—the ability to react with one functional group in the presence of others—and regioselectivity—the control of the position of a new functional group—are paramount challenges that chemists address through a variety of strategic approaches.
The indane core, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, possesses distinct reactive sites. Functionalization can occur on the aromatic ring or the aliphatic cyclopentane moiety. The inherent electronic properties of the starting materials and the choice of reagents and catalysts are critical in directing these reactions.
Aromatic Substitution and Cyclization Strategies
One of the most common pathways to substituted indanols involves the intramolecular cyclization of functionalized phenylpropanes, often via Friedel-Crafts type reactions. The regioselectivity of this cyclization is governed by the directing effects of the substituents on the aromatic ring. For instance, in the synthesis of 5,7-dimethoxy-1-indanone, a precursor to the corresponding indanol, the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate is directed by the two methoxy (B1213986) groups to the position between them. beilstein-journals.org This highlights how existing electron-donating or withdrawing groups dictate the point of ring closure. The synthesis of trifluoromethyl-substituted 1-indanones from arenes and 2-(trifluoromethyl)acrylic acid via Friedel–Crafts alkylation further illustrates this principle. beilstein-journals.org
Multicomponent cascade reactions represent another sophisticated strategy for constructing functionalized indanols with high diastereoselectivity. nih.govjmu.edu These reactions assemble complex molecules in a single pot, and the chemo- and regioselectivity are controlled by the specific sequence of bond-forming events catalyzed by a single agent.
Control of Functionalization on the Aliphatic Ring
Achieving selectivity on the cyclopentane portion of the indane skeleton often involves different chemical strategies. The oxidation of the benzylic positions (C1 and C3) is a common transformation.
Enzymatic and biomimetic approaches have shown remarkable potential for selective oxidations. Unspecific peroxygenases (UPOs) can be engineered to catalyze highly chemo- and regioselective oxyfunctionalizations. nih.govacs.org For example, protein engineering of an unspecific peroxygenase from Myceliophthora thermophila (MthUPO) has been used to control the benzylic oxidation of indane. While wild-type enzymes may produce a mixture of products, engineered variants can significantly improve the selectivity for forming 1-indanol over 1-indanone and can also enhance enantioselectivity. nih.govacs.org This demonstrates a powerful method for achieving chemoselectivity (hydroxylation vs. overoxidation to the ketone) and regioselectivity (targeting a specific benzylic position).
The following table summarizes the regioselective outcomes of different synthetic approaches to functionalized indanols and their precursors.
| Precursor/Substrate | Reagent/Catalyst | Product | Key Selective Feature | Reference |
| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 5,7-Dimethoxy-1-indanone | Regioselective intramolecular acylation directed by methoxy groups. | beilstein-journals.org |
| Arenes/Phenols | 2-(Trifluoromethyl)acrylic acid | Trifluoromethyl-substituted 1-indanones | Regioselective Friedel-Crafts alkylation. | beilstein-journals.org |
| Indane | Engineered Unspecific Peroxygenase (L60F variant) | (R)-1-Indanol | Chemoselective benzylic hydroxylation with high regioselectivity and improved enantioselectivity (95% ee). | nih.gov |
| o-Alkynyl Aldehydes | Silver-catalyst | Benzofuropyridines | Regioselective 6-endo-dig ring closure. | researchgate.net |
Challenges in Multi-Substituted Systems
In molecules like this compound, the existing methyl groups on the aromatic ring strongly influence the regioselectivity of further substitutions. The methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. The synthesis of a 4-hydroxy derivative in the presence of 5- and 7-methyl groups requires a strategy that can override or leverage these directing effects. This might involve:
Directed ortho-metalation (DoM): A directing group can be installed on the ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position, which can then be functionalized.
Blocking Groups: Temporarily introducing a bulky group to block more reactive positions, thereby forcing substitution at the desired, less accessible site.
Multi-step Synthesis: Building the indane ring system from a precursor that already contains the desired substitution pattern. For example, starting with a 2,4-dimethylphenol (B51704) derivative and constructing the five-membered ring onto it.
The development of new catalytic systems, including those based on transition metals like rhodium, palladium, and gold, continues to provide novel solutions for the regioselective functionalization of aromatic and heterocyclic systems, with principles that are often applicable to indanol synthesis. rsc.orgorganic-chemistry.orgnih.govrsc.org These methods can involve directing group-assisted C-H activation to achieve functionalization at positions that are otherwise difficult to access. nih.govrsc.org
Chemical Reactivity and Transformations of 5,7 Dimethylindan 4 Ol
Oxidation and Reduction Chemistry of the Hydroxyl Functionality
The secondary alcohol group in 5,7-dimethylindan-4-ol is susceptible to both oxidation and reduction reactions.
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 5,7-dimethylindan-4-one. This transformation is a common reaction for secondary alcohols. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the oxidation of similar indanol structures is well-established. For instance, the oxidation of the hydroxyl group in 4,6-dimethylindan-5-ol (B14369425) to 4,6-dimethylindan-5-one can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) evitachem.com. It is reasonable to assume that similar reagents would be effective for the oxidation of this compound.
Reduction: The hydroxyl group of an indanol can be removed through reduction, although this typically requires conversion of the hydroxyl into a better leaving group first. A more direct reduction of the aromatic system and the hydroxyl group is also possible under specific conditions. For example, the reduction of the ketone functional group in related indane dimers to an alcohol has been accomplished using sodium borohydride (B1222165) in ethanol (B145695) google.com. This suggests that the reverse reaction, the reduction of the alcohol, would require more powerful reducing agents and potentially harsher conditions. The reduction of 4,6-dimethylindan-5-ol to 4,6-dimethylindane can be accomplished with reducing agents like lithium aluminum hydride (LiAlH4) evitachem.com.
Derivatization Reactions of the Alcohol Moiety in this compound
The hydroxyl group of this compound serves as a key site for various derivatization reactions, enabling the synthesis of a wide array of new compounds.
The hydroxyl group readily undergoes esterification and etherification. Indan (B1671822) derivatives, in general, can participate in these reactions ontosight.ai. While specific examples for this compound are not provided in the search results, the principles of these reactions are fundamental in organic chemistry.
Esterification: In a typical esterification reaction, the alcohol is reacted with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst.
Etherification: Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
The protection of hydroxyl groups as silyl (B83357) ethers is a common strategy in organic synthesis. This functionalization is also applicable to indanols. Chiral guanidine-catalyzed silylative kinetic resolution of racemic trans-2-alkyl-1-indanols has been achieved with high selectivity using Ph3SiCl researchgate.net. This indicates that the hydroxyl group of indanols, and likely this compound, can be readily converted to a silyl ether. This process is valuable for protecting the alcohol during other chemical transformations or for analytical purposes such as gas chromatography-mass spectrometry (GC-MS) hbni.ac.in.
Electrophilic Aromatic Substitution Reactions on the Dimethylindane Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the hydroxyl and methyl groups, which are ortho, para-directing activators masterorganicchemistry.comlibretexts.org. The general mechanism for EAS involves the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity pressbooks.pub.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid libretexts.orgmasterorganicchemistry.com.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst libretexts.orgmasterorganicchemistry.com.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid libretexts.orgmasterorganicchemistry.com.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst libretexts.orgmnstate.edu.
The directing effects of the existing substituents on the ring will determine the position of the incoming electrophile. The hydroxyl group at position 4 and the methyl groups at positions 5 and 7 will direct incoming electrophiles to the available ortho and para positions.
Radical Cation Reactivity and Fragmentation Pathways of Indanol Systems
The study of radical cations, often generated in the gas phase during mass spectrometry, provides insight into the intrinsic reactivity and fragmentation of molecules rutgers.edu. For arylalkanol radical cations, common fragmentation pathways include deprotonation and cleavage of carbon-carbon or carbon-hydrogen bonds acs.orgacs.org. The fragmentation of ionized 3-penten-2-ol (B74221) has been studied, showing dependence on internal energy researchgate.net.
In the mass spectrometric fragmentation of indanols, multiple hydrogen rearrangement reactions can occur. For instance, in ionized 2-benzyl-1-indanols, unidirectional triple and double hydrogen rearrangement reactions have been observed core.ac.uk. The fragmentation of the 1-indanol (B147123) radical cation typically involves the loss of water and other small neutral molecules, leading to characteristic peaks in the mass spectrum nih.gov. The radical cation of some indanol derivatives can undergo opening of the alicyclic ring rsc.org. While specific data for this compound is not available, its fragmentation pattern under mass spectrometry would likely involve similar pathways, influenced by the dimethyl substitution.
Spectroscopic and Theoretical Elucidation of 5,7 Dimethylindan 4 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers a direct view of the different chemical environments of these nuclei in 5,7-Dimethylindan-4-ol.
The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature a single proton signal, while the aliphatic region would display resonances for the methine proton adjacent to the hydroxyl group, the three methylene groups of the indane core, and the two methyl groups attached to the aromatic ring. The chemical shifts are influenced by the electron density around the protons, with aromatic and hydroxyl-adjacent protons appearing at higher chemical shifts (downfield) and aliphatic protons at lower chemical shifts (upfield).
The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom in this compound would give rise to a separate signal. The aromatic carbons, particularly the one bearing the hydroxyl group, are expected to be the most deshielded. The aliphatic carbons of the indane ring and the methyl groups will appear at higher field strengths.
Predicted ¹H NMR Data for this compound Note: Data is predicted based on theoretical principles and empirical data for similar structures. Actual experimental values may vary.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| OH | 4.5 - 5.5 | Singlet (broad) | 1H |
| Ar-H | 6.7 - 6.9 | Singlet | 1H |
| CH-OH | 4.8 - 5.2 | Triplet | 1H |
| CH₂ (benzylic) | 2.7 - 3.1 | Multiplet | 4H |
| CH₂ | 1.8 - 2.2 | Multiplet | 2H |
Predicted ¹³C NMR Data for this compound Note: Data is predicted based on theoretical principles and empirical data for similar structures. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Aromatic) | 150 - 155 |
| C-H (Aromatic) | 118 - 122 |
| C-CH₃ (Aromatic) | 135 - 140 |
| C (Aromatic, quaternary) | 125 - 130 |
| CH-OH | 65 - 70 |
| CH₂ (benzylic) | 30 - 35 |
| CH₂ | 25 - 30 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings through-bond. For this compound, COSY would show correlations between the methine proton (CH-OH) and the adjacent methylene protons, as well as among the coupled methylene protons of the five-membered ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the CH-OH proton would correlate with the signal for the carbon it is bonded to.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the aromatic carbons to which they are attached, as well as the neighboring aromatic carbons.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing insights into the molecule's conformation.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches for the methyl and methylene groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be found in the 1050-1150 cm⁻¹ range.
Predicted IR Absorption Bands for this compound Note: Data is predicted based on characteristic functional group absorption regions.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H | 3200 - 3600 | Stretching (broad) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C4), making it a chiral molecule. Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution.
For a specific enantiomer of this compound, the VCD spectrum would show a unique pattern of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the molecule can be unambiguously determined. This non-destructive method is a valuable tool in the stereochemical elucidation of chiral indanols and related compounds.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, confirm its molecular formula, and deduce structural information from its fragmentation patterns.
For this compound (C₁₁H₁₄O), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion ([M]⁺), which can be used to confirm the elemental composition. The theoretical exact mass of this compound is approximately 162.1045 g/mol .
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern. The molecular ion peak at m/z 162 would be expected. Common fragmentation pathways for this structure would likely include:
Loss of a water molecule ([M-H₂O]⁺): Dehydration of the alcohol would lead to a significant peak at m/z 144.
Loss of a methyl group ([M-CH₃]⁺): Cleavage of one of the methyl groups from the aromatic ring would result in a peak at m/z 147.
Benzylic cleavage: Fragmentation of the five-membered ring adjacent to the aromatic system is also a plausible pathway.
Predicted Mass Spectrometry Fragments for this compound Note: Data is predicted based on the chemical structure and common fragmentation pathways.
| m/z | Predicted Fragment |
|---|---|
| 162 | [C₁₁H₁₄O]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 144 | [M - H₂O]⁺ |
| 133 | [M - C₂H₅]⁺ |
Electronic Spectroscopy and Photophysical Investigations
Electronic spectroscopy provides critical insights into the electron energy levels of a molecule. Techniques like Laser-Induced Fluorescence (LIF), Resonance-Enhanced Multiphoton Ionization (REMPI), and UV-Visible absorption spectroscopy are powerful tools for studying the electronically excited states of indanols.
Laser-Induced Fluorescence (LIF) is a spectroscopic method where a molecule is excited by laser light, followed by the spontaneous emission of a photon at a longer wavelength as the molecule returns to a lower energy state. wikipedia.orgstanford.edu This technique is highly sensitive and can be used to study the electronic and vibrational structure of molecules in the gas phase. edinst.com REMPI is a related, highly selective ionization technique where a tunable laser is used to excite a molecule to an intermediate electronic state, after which a second photon ionizes the molecule. wikipedia.org The resulting ions are then detected, often by mass spectrometry. This method is particularly useful for distinguishing between different structural isomers or conformers, as they often have unique intermediate state energies. wikipedia.orgosti.gov
While specific LIF and REMPI studies on this compound are not detailed in the available literature, research on the closely related compound, 2-indanol, provides a clear example of the insights these techniques can offer. In a study using two-color REMPI, researchers were able to identify and distinguish between three different conformers of 2-indanol in a supersonic jet. aip.org The experiment involved scanning one laser to resonantly excite the molecule to its first electronically excited state (S₁) and using a second laser to ionize it. The resulting spectrum showed distinct vibronic transitions for the different conformers, allowing for the assignment of vibrational modes in the S₁ state. aip.org
For this compound, a similar REMPI experiment would be expected to reveal distinct S₁ ← S₀ electronic transitions corresponding to different conformers. These conformers would likely arise from the puckering of the five-membered ring and the orientation of the hydroxyl group. The vibrational fine structure observed in the REMPI spectrum would provide information on the frequencies of various modes, such as the ring-puckering motion or O-H torsional modes, in the excited state.
Table 1: Representative Vibronic Transitions of 2-Indanol (Conformer I) Observed via REMPI Spectroscopy (Note: This data is for 2-indanol and serves as an illustrative example of the type of data obtained from REMPI studies.)
| Transition | Frequency (cm⁻¹) | Assignment |
| Origin | 37409 | 0₀⁰ |
| Vibronic Band 1 | 37477 | P₀¹ |
| Vibronic Band 2 | 37542 | P₀² |
| Vibronic Band 3 | 37604 | T₀¹ |
| Vibronic Band 4 | 37671 | P₀³ |
Data sourced from studies on 2-indanol. aip.org "P" denotes the puckering mode and "T" denotes the -OH torsional mode.
UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. For an aromatic compound like this compound, the spectrum is expected to be dominated by π→π* transitions associated with the substituted benzene (B151609) ring and weaker n→π* transitions associated with the non-bonding electrons of the hydroxyl group's oxygen atom. researchgate.net
The precise wavelengths (λ_max) and intensities of these absorptions are influenced by the molecular structure and the solvent used. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help in the assignment of the observed transitions. cumhuriyet.edu.trresearchgate.net For example, calculations can determine which molecular orbitals are involved in the primary electronic transitions. researchgate.net
A theoretical study on substituted chalcone derivatives, for instance, demonstrated how TD-DFT calculations can predict absorption wavelengths in different solvents and identify the key molecular orbitals (e.g., HOMO, LUMO) contributing to the electronic transitions. cumhuriyet.edu.tr A similar approach for this compound would provide a theoretical basis for understanding its UV-Vis spectrum, correlating calculated transition energies with experimental absorption bands.
Table 2: Example of Theoretical Electronic Absorption Data for an Aromatic Compound (4PP4metB) (Note: This data is for a different aromatic compound and illustrates the output of TD-DFT calculations for UV-Vis spectra.)
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 285.12 | 0.0000 | HOMO-1 → LUMO | Triplet |
| 236.94 | 0.8513 | HOMO → LUMO | Singlet (π→π) |
| 211.01 | 0.2115 | HOMO-1 → LUMO+2 | Singlet (π→π) |
Data adapted from quantum chemical calculations on 4-pentylphenyl 4-n-methoxybenzoate (4PP4metB). researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. researchgate.netresearchgate.net
For this compound, a single-crystal X-ray diffraction analysis would unambiguously determine the following structural features:
The conformation of the five-membered cyclopentane (B165970) ring (e.g., envelope or twisted form).
The precise bond lengths and angles of both the aromatic and aliphatic ring systems.
The orientation of the hydroxyl and the two methyl substituents on the indan (B1671822) framework.
The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. researchgate.net
While the specific crystal structure of this compound is not present in the searched literature, the data obtained would be presented in a standardized format, including atomic coordinates, unit cell dimensions, and key geometric parameters.
Table 3: Typical Intramolecular Bond Lengths Expected for an Indanol Derivative from X-ray Crystallography (Note: These are generalized, expected values for illustrative purposes.)
| Bond Type | Expected Length (Å) |
| C(aromatic)-C(aromatic) | ~1.39 |
| C(aromatic)-C(aliphatic) | ~1.51 |
| C(aliphatic)-C(aliphatic) | ~1.54 |
| C-O (hydroxyl) | ~1.43 |
| C(aromatic)-H | ~0.95 |
| O-H (hydroxyl) | ~0.84 |
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for complementing experimental data and providing a deeper understanding of molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules. niscpr.res.in Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can provide optimized molecular geometries and a wealth of information about electronic properties. nih.govcumhuriyet.edu.tr
For this compound, DFT calculations would be used to determine:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE_g) is an indicator of the molecule's kinetic stability and can be correlated with its electronic absorption properties. cumhuriyet.edu.trcumhuriyet.edu.tr
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to understanding intermolecular interactions.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the FMO energies to quantify the molecule's reactivity.
Table 4: Representative Electronic Properties Calculated via DFT for Substituted Aromatic Molecules (Note: This data is based on studies of substituted chalcones and serves as an example of typical DFT output.)
| Property | Value (o-isomer) | Value (m-isomer) | Value (p-isomer) |
| E_HOMO (eV) | -6.041 | -6.162 | -6.084 |
| E_LUMO (eV) | -2.209 | -2.149 | -2.186 |
| Energy Gap (ΔE_g) (eV) | 3.832 | 4.013 | 3.898 |
| Dipole Moment (Debye) | 2.651 | 3.655 | 4.153 |
Data adapted from DFT studies on hydroxy-substituted chalcones. cumhuriyet.edu.tr
The indan framework is not perfectly flat, and the five-membered ring can adopt different puckered conformations. rsc.org Furthermore, the hydroxyl substituent can exist in different orientations relative to the ring system. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) of a molecule and the energy barriers for interconversion between them.
A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. This is achieved by systematically varying specific dihedral angles—for example, those defining the ring pucker or the rotation around the C-O bond—and calculating the molecule's energy at each step. utdallas.edu The results identify energy minima, which correspond to stable conformers, and transition states, which represent the energy maxima along the path of conversion. openochem.orglibretexts.org
For this compound, the primary conformational question relates to the puckering of the cyclopentanol ring and whether the hydroxyl group occupies a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial-like interactions between the hydroxyl group and hydrogens on the ring. libretexts.org A PES scan would quantify the energy differences between these conformers and the barriers to ring-flipping.
Table 5: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative, demonstrating how results from a conformational analysis would be presented.)
| Conformer | Description | Relative Energy (kJ/mol) |
| I | OH in Pseudo-Equatorial Position | 0.00 (most stable) |
| II | OH in Pseudo-Axial Position | 7-9 |
| TS (I ↔ II) | Transition State for Ring Inversion | > 10 |
Prediction of Spectroscopic Properties through Theoretical Methods
A comprehensive understanding of the spectroscopic properties of this compound can be achieved through the application of theoretical computational methods. These in silico approaches provide valuable insights into the molecule's vibrational and electronic behavior, complementing and aiding in the interpretation of experimental spectroscopic data. Methodologies such as Density Functional Theory (DFT) are powerful tools for predicting spectroscopic characteristics with a high degree of accuracy.
Theoretical predictions of spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, rely on the calculation of the molecule's electronic structure and vibrational frequencies. For a molecule like this compound, these calculations would typically involve optimizing the molecular geometry to its lowest energy state. Following this, vibrational frequency analysis can be performed to predict the positions and intensities of bands in the IR and Raman spectra. Each calculated vibrational mode can be animated and analyzed to assign it to specific molecular motions, such as stretching, bending, or torsional movements of the chemical bonds and functional groups within the indanol scaffold.
Similarly, theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). These predicted NMR spectra are invaluable for assigning the signals in experimentally obtained spectra to specific atoms within the this compound molecule.
Table 1: Illustrative Example of Theoretically Predicted Vibrational Frequencies for a Substituted Indanol (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity | Assignment |
| 1 | 3650 | Medium | O-H stretch |
| 2 | 3050 | Weak | Aromatic C-H stretch |
| 3 | 2960 | Strong | Aliphatic C-H stretch |
| 4 | 1610 | Medium | Aromatic C=C stretch |
| 5 | 1450 | Strong | CH₂ bend |
| 6 | 1250 | Medium | C-O stretch |
Note: This table is a hypothetical representation to illustrate the type of data generated from theoretical calculations, as specific data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable theoretical tool used to visualize the charge distribution within a molecule and to predict its reactivity. The MEP is plotted onto the molecule's electron density surface, providing a color-coded guide to the electrostatic potential. Different colors represent different potential values: red typically indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow represent areas with intermediate electrostatic potential.
For this compound, an MEP map would reveal key features of its reactivity. The oxygen atom of the hydroxyl group is expected to be a region of high electron density (red), highlighting its role as a hydrogen bond acceptor and a site for electrophilic attack. The hydrogen atom of the hydroxyl group, being electron-deficient, would be represented by a region of positive potential (blue), indicating its propensity to act as a hydrogen bond donor and its susceptibility to attack by nucleophiles.
The aromatic ring would also exhibit distinct electrostatic potential features. The presence of the electron-donating methyl and hydroxyl groups would influence the electron density of the benzene ring, making certain positions more electron-rich and thus more reactive towards electrophiles. The MEP map would visually represent this, with the regions of the aromatic ring ortho and para to the hydroxyl group likely showing a more negative potential compared to the meta positions.
By providing a three-dimensional representation of the molecule's electrostatic landscape, the MEP map offers a more intuitive understanding of intermolecular interactions and chemical reactivity than can be gleaned from simple structural formulas alone. It is a powerful predictive tool in computational chemistry for understanding how a molecule like this compound will interact with other molecules and for identifying its most probable sites of chemical reaction.
Role of 5,7 Dimethylindan 4 Ol in Complex Molecular Synthesis
5,7-Dimethylindan-4-ol as a Building Block in Multi-Step Organic Synthesis
The strategic use of specific starting materials is fundamental to the successful construction of complex molecules. This compound serves as a crucial building block in various multi-step synthetic pathways. A multi-step synthesis involves a sequence of chemical reactions to transform a starting material into a desired, often more complex, product.
One common approach in multi-step synthesis is the Grignard reaction, which is used to form carbon-carbon bonds. ukdiss.com For instance, a similar tertiary alcohol, 4,5-dimethylnonan-4-ol, was synthesized through the Grignard addition of 2-bromopentane (B28208) to hexan-2-one. ukdiss.com This resulting alcohol then underwent a dehydration reaction to form an alkene, which was subsequently hydrogenated to yield the final alkane product. ukdiss.com This illustrates a typical sequence where an alcohol, analogous in functional group to this compound, is a key intermediate that is modified in subsequent steps.
In another example of multi-step synthesis involving an indanol derivative, the synthesis of Alcyopterosin A, a series of reactions was performed on a related indanone precursor. researchgate.net The synthesis of 1-(7-bromo-4,6-dimethylindan-5-yl)-2-chloroethan-1-one derivatives was achieved through various reduction methods, highlighting the utility of the indane framework in constructing complex natural products. researchgate.net
The process of multi-step synthesis often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com This helps in identifying key bond formations and suitable starting materials, such as this compound. The choice of synthetic route can be influenced by factors like the desired stereochemistry and the need to alter the carbon skeleton. youtube.com
Stereochemical Control and Chiral Pool Applications Involving Indanols
Stereochemical control is a critical aspect of organic synthesis, particularly when creating molecules with specific three-dimensional arrangements. Indanol derivatives, due to their rigid and chiral nature, are valuable in achieving this control.
Chiral Pool Synthesis:
The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral molecules. ethz.ch Amino acids and sugars are common examples of chiral pool sources. ethz.ch For instance, enantiomerically pure (1S,2R)-1-amino-2-indanol has been synthesized from D-phenylalanine. mdpi.com This demonstrates how a complex chiral molecule can be derived from a simple, naturally occurring one, preserving and transferring the chirality.
Methods for Stereochemical Control:
Several techniques are employed to control stereochemistry during a synthesis:
Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. cis-1-Amino-2-indanol derivatives are effective chiral auxiliaries in reactions like asymmetric aldol (B89426) additions and reductions. nih.gov
Enantioselective Catalysis: A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. ethz.ch Indanol-based structures are incorporated into catalysts to enhance enantioselectivity in various reactions. researchgate.net
Substrate Control: The existing stereocenters in a molecule dictate the stereochemistry of newly formed centers. ethz.ch The rigid structure of the indanol scaffold makes it an excellent platform for substrate-controlled reactions.
Resolution: A racemic mixture (equal amounts of both enantiomers) is separated into its individual enantiomers. ethz.ch This can be achieved through chemical, chromatographic, or enzymatic methods. ethz.ch
The stereochemistry of indanol derivatives can be manipulated through various reactions. For example, the conversion of trans-1-amino-2-indanol to the cis isomer can be achieved through acid-catalyzed stereochemical inversion, which is a scalable method. This process involves the acylation of the trans-amine followed by acid hydrolysis, which induces an inversion of configuration at the hydroxyl-bearing carbon.
The table below summarizes various strategies for achieving stereocontrol in the synthesis of indanol derivatives.
| Method | Description | Example Application |
| Chiral Pool Synthesis | Utilization of readily available chiral molecules from nature. ethz.ch | Synthesis of (1S,2R)-1-amino-2-indanol from D-phenylalanine. mdpi.com |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a reaction's stereochemistry. ethz.chnih.gov | Use of cis-1-amino-2-indanol derivatives in asymmetric Diels-Alder reactions. nih.gov |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. ethz.ch | Indanol-based organoiodine catalysts for hydrative dearomatization. researchgate.net |
| Stereochemical Inversion | Conversion of one stereoisomer to another. | Acid-catalyzed inversion of trans-1-amino-2-indanol to the cis isomer. |
Strategy for Incorporating Indanol Scaffolds into Molecular Frameworks
The indanol scaffold is a valuable structural motif that can be incorporated into larger molecular frameworks to impart specific properties. The strategy for this incorporation often depends on the desired final structure and the reactivity of the indanol derivative.
One common strategy involves using the indanol as a core structure and building upon it. For example, the 1,2-aminoindanol scaffold has been successfully used in bifunctional organocatalysts. beilstein-journals.orgmatilda.science These catalysts can activate both reactants in a reaction, leading to high efficiency and enantioselectivity in processes like Friedel–Crafts alkylations, Michael additions, and Diels-Alder reactions. beilstein-journals.orgmatilda.science
Another approach is to synthesize the indanol ring system as part of a larger synthetic sequence. Acid-mediated cyclization of (E)-(2-stilbenyl)methanols can furnish 2,3-trans-1-indanols with complete stereocontrol. acs.org This method allows for the selective formation of the indanol ring with specific substituents already in place.
The incorporation of indanol scaffolds can also be achieved through domino reactions, where a single synthetic operation leads to the formation of multiple bonds and rings. An organocatalyzed asymmetric domino-Michael addition/Henry reaction has been developed to provide direct access to cis-vicinal-substituted indane scaffolds. beilstein-journals.org
The functional groups on the indanol ring, such as the hydroxyl group, provide handles for further chemical modifications. For instance, the hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecular fragments. This versatility makes this compound and related structures powerful tools for the construction of complex and diverse molecular architectures.
Analytical Methodologies for Indanol Derivatives
Chromatographic Separation Techniques for Indanol Mixtures
Chromatography is a fundamental technique for separating the components of a mixture. For indanol derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used methods, each suited for different properties of the analytes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive compounds like 5,7-Dimethylindan-4-ol. It is extensively used for determining the purity of a sample by separating the main compound from any impurities or degradation products.
A crucial application of HPLC in this context is chiral analysis. Since this compound possesses a chiral center, its enantiomers can exhibit different biological activities. Chiral HPLC is employed to separate and quantify these enantiomers. nih.govcsfarmacie.cz This is typically achieved using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds, including aromatic alcohols. researchgate.net
The separation strategy involves selecting an appropriate CSP and mobile phase to create a chiral environment where the enantiomeric pair becomes distinguishable. chiralpedia.com The mobile phase often consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as 2-propanol or ethanol (B145695), which helps to optimize the resolution and retention times. nih.govcsfarmacie.cz
Table 1: Illustrative HPLC Conditions for Chiral Separation of an Indanol Analog
This table presents typical parameters for the chiral separation of a compound structurally similar to this compound.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Sample Conc. | 1 mg/mL |
| Injection Vol. | 10 µL |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com While this compound itself has limited volatility due to its hydroxyl group, GC analysis can be performed on more volatile derivatives.
To enhance volatility, a derivatization process is often employed. This involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile functional group. Common derivatization techniques for alcohols include silylation (e.g., reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) ether, or acylation to form an ester. This chemical modification makes the compound suitable for GC analysis. researchgate.net
The separation in GC occurs in a capillary column coated with a stationary phase. The choice of the stationary phase (e.g., a non-polar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol) depends on the polarity of the analyte derivative. A carrier gas, typically helium or hydrogen, transports the vaporized sample through the column. arccjournals.com Compounds are separated based on their boiling points and interactions with the stationary phase, with more volatile compounds eluting first.
Hyphenated Techniques for Comprehensive Analysis
To gain more comprehensive information from a single analysis, chromatographic systems are often coupled with powerful detectors, most notably mass spectrometers. These "hyphenated" techniques provide both separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. mdpi.com As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. arccjournals.com
This mass spectrum acts as a chemical "fingerprint." By comparing the acquired mass spectrum of an unknown component to extensive spectral libraries (e.g., the NIST/EPA/NIH Mass Spectral Library), a confident identification can be made. researchgate.net This makes GC-MS an invaluable tool for identifying impurities in a this compound sample or for analyzing the products of a chemical reaction. The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of certainty in compound identification.
Table 2: Example GC-MS Data for an Indanol Derivative
This table illustrates typical data obtained from a GC-MS analysis used for compound identification.
| Retention Time (min) | Compound Identified | Key Mass Fragments (m/z) | Library Match Quality (%) |
|---|---|---|---|
| 12.3 | This compound (TMS Ether) | 234 (M+), 219, 147, 73 | 95 |
| 10.8 | Impurity A | 192, 177, 149, 131 | 91 |
For highly complex samples or when trace-level quantification is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.gov This method couples an HPLC system with a mass spectrometer that has multiple stages of mass analysis (e.g., a triple quadrupole). LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting minute quantities of analytes in complex matrices. nih.gov
In LC-MS/MS, the first mass analyzer can be set to isolate a specific parent ion (for instance, the molecular ion of this compound). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification at very low concentrations. nih.gov Furthermore, the fragmentation pattern provides valuable structural information that can be used to confirm the identity of the analyte and characterize its structure. youtube.commdpi.com
Method Development and Validation for Indanol Quantification
Developing a reliable analytical method for quantifying a compound like this compound is a systematic process. Once developed, the method must be rigorously validated to ensure it is suitable for its intended purpose. actascientific.com Method validation is a regulatory requirement in many industries and follows guidelines from bodies like the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eu The key validation parameters include:
Specificity/Selectivity : This demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. actascientific.com
Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. ich.org
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined by spiking a sample with a known amount of the analyte and calculating the percent recovery. ich.org
Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (short-term) and intermediate precision (within-laboratory variations). amsbiopharma.com
Limit of Detection (LOD) : The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision. ich.org
Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. ich.org
Robustness : This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during routine use. amsbiopharma.com
Table 3: Summary of Validation Parameters for a Hypothetical HPLC Method for this compound Quantification
This table provides an example of typical acceptance criteria and results for an analytical method validation, based on ICH guidelines.
| Validation Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150% of target concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.3 µg/mL |
| Specificity | No interference at analyte retention time | Pass |
| Robustness | %RSD of results ≤ 2.0% | Pass |
Spectrophotometric and Electrochemical Detection Methods for Indanols
The quantitative and qualitative analysis of indanol derivatives, including this compound, relies on various analytical techniques. Among the most common are spectrophotometric and electrochemical methods, which offer distinct advantages in terms of sensitivity, selectivity, and applicability. Spectrophotometric methods are widely used for the determination of phenolic compounds, while electrochemical techniques provide a sensitive platform for analyzing electroactive species.
Spectrophotometric Detection
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the analysis of compounds containing chromophores, such as the aromatic ring in indanol derivatives. researchgate.net The absorption of UV or visible light by these molecules results in electronic transitions, and the wavelength of maximum absorbance (λmax) is characteristic of the compound's structure. acs.org
For the quantitative determination of total phenolic compounds, the Folin-Ciocalteu method is a widely used spectrophotometric assay. ijset.inacs.orgredalyc.org This method is based on the oxidation of phenolic compounds by a phosphotungstic-phosphomolybdic acid reagent in an alkaline medium, which results in the formation of a blue-colored complex that can be measured spectrophotometrically, typically around 765 nm. redalyc.orgacs.org Although this method is not specific to a single compound, it is a simple and rapid technique for determining the total phenolic content in a sample. ijset.in
Table 1: Spectrophotometric Data for a Related Indanol Compound
| Compound | Method | Wavelength (λmax) | Notes |
| 1-Indanol (B147123) | High-Resolution UV Spectroscopy (LIF/REMPI) | Not specified in terms of a single λmax for routine analysis | Used for detailed structural and conformational studies in the gas phase. researchgate.netrsc.org |
Electrochemical Detection
Electrochemical methods, particularly voltammetry, offer a highly sensitive and selective approach for the detection of electroactive compounds like indanol derivatives. The phenolic hydroxyl group in these molecules can be electrochemically oxidized, and the resulting current can be correlated to the concentration of the analyte.
The electrochemical oxidation of phenol (B47542) and its derivatives has been extensively studied. acs.orgresearchgate.netuc.pt The oxidation of phenol on a glassy carbon electrode is an irreversible, pH-dependent process that leads to the formation of phenoxy radicals. uc.pt These radicals can then undergo further reactions, including polymerization, which can lead to electrode fouling. acs.orgacs.org The oxidation potential of phenolic compounds is influenced by the substituents on the aromatic ring. uc.pt For instance, the oxidation potentials of various chlorinated phenols have been shown to range from +0.6 to +1.3 V versus the Standard Hydrogen Electrode (SHE) depending on the pH and the degree of chlorination. acs.org
While specific voltammetric data for this compound is not available, the electrochemical behavior of phenol and other substituted phenols provides a foundation for developing an analytical method. uc.pt Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed for the determination of indanol derivatives. uc.pt The use of chemically modified electrodes can also enhance the sensitivity and selectivity of the detection and mitigate issues like electrode fouling. acs.org
Table 2: Electrochemical Data for Phenol and Related Compounds
| Compound | Voltammetric Technique | Electrode | Oxidation Potential (Ep) | Notes |
| Phenol | Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | ~ +0.65 V (at pH 7) | The oxidation is irreversible and pH-dependent. uc.pt |
| Chlorinated Phenols | Chronopotentiometry | Platinum (Pt) | +0.6 to +1.3 V vs. SHE (pH 2-12) | Oxidation potential varies with pH and chlorination pattern. acs.org |
Future Directions and Emerging Research Avenues in 5,7 Dimethylindan 4 Ol Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of indanols, a class of compounds to which 5,7-Dimethylindan-4-ol belongs, often involves multi-step procedures. Future research could focus on developing more efficient and environmentally friendly synthetic routes. One potential approach is the use of greener solvents and catalysts. For instance, the synthesis of the related compound dimethindene (B1670660) has been approached using eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com Similar strategies could be adapted for this compound, minimizing the use of hazardous reagents and solvents.
Furthermore, the development of one-pot multicomponent reactions (MCRs) could significantly streamline the synthesis of complex molecules like this compound. nih.govmdpi.com MCRs offer advantages in terms of atom economy and reduced purification steps. mdpi.com The design of novel catalysts, such as nano copper stabilized on layered double hydroxides, has shown promise in facilitating such reactions. nih.gov Investigating catalytic systems for the direct and selective functionalization of the indan (B1671822) framework could lead to more sustainable and cost-effective production methods for this compound and its derivatives.
Advanced Computational Studies for Reaction Mechanism Discovery and Catalyst Design
Computational chemistry offers powerful tools to understand reaction mechanisms and design more effective catalysts. Density Functional Theory (DFT) calculations, for example, can be employed to elucidate the mechanistic pathways of complex transformations, as demonstrated in the gold-catalyzed intramolecular hydroalkylation of ynamides to indenes. acs.org Such in-depth computational studies can identify rate-determining steps and rationalize the role of the catalyst, providing valuable insights for optimizing reaction conditions. acs.org
For this compound, computational modeling could be used to explore various synthetic strategies, predict the most favorable reaction pathways, and design catalysts with enhanced selectivity and activity. Molecular dynamics simulations can further probe the stability of catalyst-substrate interactions. researchgate.net This predictive power can accelerate the discovery of novel synthetic methods and reduce the need for extensive empirical screening.
Exploration of Indanol Scaffolds in Materials Science and Polymer Chemistry
The structural motif of indanols presents opportunities for their incorporation into advanced materials. Polymer-based scaffolds are crucial in tissue engineering, providing a temporary framework for cell growth and tissue regeneration. rsc.orgnih.govnih.govmdpi.com The properties of these scaffolds are dictated by the underlying polymer chemistry. rsc.org The indanol core, with its rigid and defined stereochemistry, could be functionalized and polymerized to create novel biomaterials with tailored mechanical and biological properties.
The versatility of polymers allows for the fabrication of scaffolds through various techniques, including freeze-drying, electrospinning, and 3D printing. nih.gov By incorporating this compound or its derivatives as monomers or cross-linking agents, it may be possible to develop polymers with unique characteristics suitable for applications in regenerative medicine and beyond. mdpi.com For example, the incorporation of specific functional groups could enhance biocompatibility or introduce responsiveness to external stimuli.
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis
The synthesis and optimization of reaction conditions for compounds like this compound can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. wikipedia.orgresearchgate.nethelgroup.com These technologies allow for the rapid screening of a large number of reaction parameters, including catalysts, solvents, and temperatures, leading to the swift identification of optimal conditions. helgroup.comanalytical-sales.com
Automated systems can perform tasks ranging from sample preparation and reaction execution to purification and analysis. wikipedia.orgnih.govsigmaaldrich.com This not only increases efficiency but also enhances reproducibility by minimizing human error. helgroup.com The integration of HTE and automation would be invaluable for exploring the vast chemical space around the this compound scaffold, facilitating the discovery of new derivatives with desired properties and the optimization of their synthetic routes.
Q & A
Q. Table 1: Key Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 25–80 | 60 | +35 |
| Enzyme Loading (wt%) | 1–10 | 5 | +22 |
| pH | 6.5–8.5 | 7.5 | +18 |
Q. Table 2: Contradiction Analysis Framework
Literature and Collaboration
Q. What databases and search strategies are most effective for locating peer-reviewed studies on this compound?
- Methodological Answer :
- Primary Databases : Use SciFinder, Reaxys, or PubMed with keywords like "indan derivatives," "methyl-substituted phenols," or "asymmetric reduction."
- Exclusion Criteria : Filter out non-academic sources (e.g., patents, vendor catalogs) and prioritize journals with rigorous peer review (e.g., J. Org. Chem.).
- Collaboration : Consult institutional libraries for interlibrary loans or preprint servers (e.g., ChemRxiv) for early-stage research .05 文献检索Literature search for meta-analysis02:58

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

